molecular formula C9H6Cl8 B1668709 Chlorbicyclen CAS No. 2550-75-6

Chlorbicyclen

Cat. No.: B1668709
CAS No.: 2550-75-6
M. Wt: 397.8 g/mol
InChI Key: FUZORIOHZSVKAW-WINLOITPSA-N
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Description

“Nodon” is a selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and heart failure. It works by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This compound is known for its high selectivity and minimal side effects compared to other beta-blockers .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Chlorbicyclen are not well-documented. Like other organic compounds, it may interact with various enzymes and proteins within the body. These interactions could potentially influence biochemical reactions

Molecular Mechanism

It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies would need to be conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation within cells .

Subcellular Localization

It’s possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nodon involves several steps, starting from the appropriate aromatic compounds. The key steps include:

    Nitration: The aromatic compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form an amide.

    Cyclization: The amide undergoes cyclization to form the desired beta-blocker structure.

Industrial Production Methods

In industrial settings, the production of Nodon involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nodon undergoes several types of chemical reactions, including:

    Oxidation: Nodon can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in Nodon.

    Substitution: Nodon can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Nodon, which can have different pharmacological properties .

Scientific Research Applications

Nodon has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of beta-blockers and their synthesis.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively used in clinical trials for the treatment of hypertension and heart failure.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-1 adrenergic receptor antagonist with similar effects but different pharmacokinetic properties.

    Metoprolol: Similar in action but has a shorter half-life compared to Nodon.

    Bisoprolol: Known for its high selectivity for beta-1 receptors, similar to Nodon.

Uniqueness

Nodon is unique due to its high selectivity for beta-1 adrenergic receptors and its minimal side effects. It also has a longer duration of action compared to some other beta-blockers, making it a preferred choice for long-term management of hypertension and heart failure .

Properties

CAS No.

2550-75-6

Molecular Formula

C9H6Cl8

Molecular Weight

397.8 g/mol

IUPAC Name

(1R,4S)-1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2/t3?,4?,7-,8+

InChI Key

FUZORIOHZSVKAW-WINLOITPSA-N

SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl

Isomeric SMILES

C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl

Canonical SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl

Appearance

Solid powder

melting_point

105.0 °C

Key on ui other cas no.

2550-75-6

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlorbicyclen;  Nodon;  AC 12402

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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